Salacinol

Overview

Description

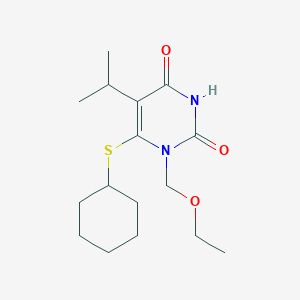

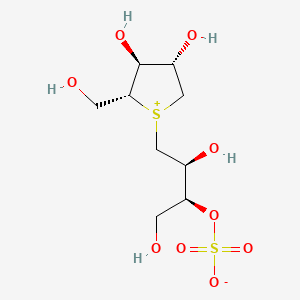

Salacinol is a naturally occurring compound derived from Salacia species . It belongs to the class of organic compounds known as sulfuric acid monoesters . This compound has been isolated from the roots and stems of the genus Salacia plants such as Salacia reticulata Wight, S. oblonga Wall., and S. chinensis L., and observed for their antidiabetic effects .

Synthesis Analysis

The synthesis of this compound and related compounds has been a subject of research due to their potent α-glucosidase inhibitory activity . An appropriately protected epoxide was successfully designed and diastereoselectively synthesized from the easily accessible D-galactose. By use of this epoxide, S-alkylation of sulfides was successfully proceeded in a highly diastereoselective manner to afford this compound in a good total yield .

Molecular Structure Analysis

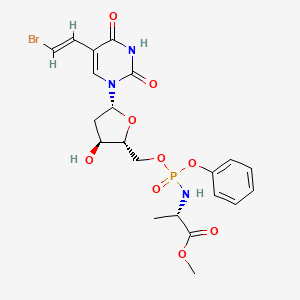

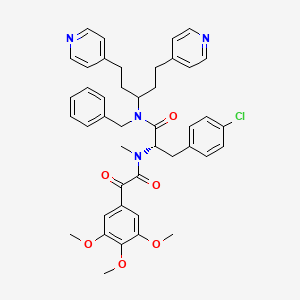

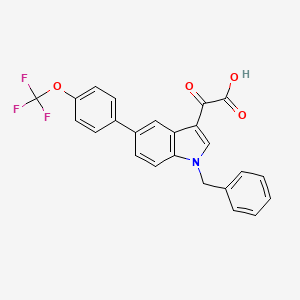

This compound has a unique structure—the thiosugar sulfonium cation is stabilized by the sulfate anion in the erythritol side chain by forming a spirobicyclic-like structure . The stereostructure of this compound has been elucidated based on various chemical reactions and spectroscopic analyses .

Chemical Reactions Analysis

This compound and its related compounds have been found to inhibit α-glucosidases, which catalyze the degradation of sugars . When taken just prior to a meal, α-glucosidase inhibitors slow the breakdown of ingested carbohydrates and starches and thus delay absorption of glucose into the bloodstream .

Scientific Research Applications

Synthesis and Structural Analysis

Salacinol, identified as one of the active principles in the aqueous extracts of Salacia reticulata, has been the focus of numerous synthetic studies aimed at resolving its structure and enhancing its availability for further research. Ghavami et al. (2001) detailed the synthesis of this compound and its isomers, establishing a foundation for understanding its biochemical activity and potential therapeutic applications (Ghavami et al., 2001). Further synthesis studies aimed at producing selenium and nitrogen analogues of this compound have provided insight into its mechanism as a glycosidase inhibitor, with implications for diabetes treatment (Johnston et al., 2002).

Antidiabetic and Anti-obesity Effects

This compound's antidiabetic effects stem from its ability to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates. Morikawa et al. (2021) reviewed the antidiabetic effects of this compound and related compounds isolated from the Salacia genus, highlighting their significance in the development of functional food ingredients aimed at obesity and diabetes prevention (Morikawa et al., 2021). Li et al. (2008) further discussed Salacia root's multimodal action, including α-glucosidase inhibition, which contributes to its beneficial effects in managing type 2 diabetes and obesity (Li et al., 2008).

Lipase Inhibition and Lipolytic Activities

In addition to its antidiabetic properties, this compound exhibits lipase inhibitory and lipolytic activities, offering a mild antiobesity effect. Yoshikawa et al. (2002) explored the antiobesity effects of Salacia reticulata extract, highlighting the role of this compound and its polyphenolic constituents in modulating lipid metabolism (Yoshikawa et al., 2002).

Mechanism of Action

Target of Action

Salacinol primarily targets the enzymes alpha-glucosidase and alpha-amylase in the digestive tract . These enzymes play a crucial role in the breakdown of carbohydrates into glucose .

Mode of Action

This compound interacts with its targets, alpha-glucosidase and alpha-amylase, by inhibiting their activity . This inhibition slows down the breakdown of carbohydrates, thereby reducing the insulin spike after meals . The side-chain stereochemistry of this compound significantly influences its binding to alpha-glucosidases .

Biochemical Pathways

The inhibition of alpha-glucosidase and alpha-amylase by this compound affects the carbohydrate metabolism pathway . By slowing down the breakdown of carbohydrates, this compound moderates blood sugar spikes, supporting healthy blood sugar metabolism .

Result of Action

The primary result of this compound’s action is the moderation of blood sugar spikes, which supports healthy blood sugar metabolism . This makes this compound effective in the prevention and treatment of lifestyle-related diseases such as diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is derived from the roots and stems of plants in the genus Salacia, which are widely distributed in Sri Lanka, India, Southeast Asia, and torrid zone areas such as Brazil . These plants have been used extensively in traditional medicines for the treatment of various conditions, including diabetes .

Safety and Hazards

According to the safety data sheet provided by FUJIFILM Wako Pure Chemical Corporation, Salacinol is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . Extracts from plants of the genus Salacia, which contain this compound, have been found to have good safety profiles in animal models, such as rats, mice, guinea pigs, and horses, and also in healthy adults, and in patients with borderline diabetes and type 2 diabetes .

Future Directions

Salacinol and its related compounds have been recognized for their potent α-glucosidase inhibitory activity, making them interesting candidates for a new type of anti-diabetic agent . Future research may focus on further understanding the mechanism of action of these compounds, improving their synthesis, and exploring their potential applications in the treatment of diabetes .

Biochemical Analysis

Biochemical Properties

Salacinol exhibits inhibitory properties towards α-glucosidase . This enzyme catalyzes the hydrolysis of α-glycosidic linkages in oligosaccharides and glycoconjugates, playing a crucial role in several physiological processes . The interaction between this compound and α-glucosidase is significant, as it influences the breakdown of glycogen in the lysosome and the hydrolysis of disaccharides in the gastrointestinal tract .

Cellular Effects

The cellular effects of this compound are primarily related to its antidiabetic activity. By inhibiting α-glucosidase, this compound can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This can have a profound effect on cellular metabolism, particularly in cells that are sensitive to changes in glucose availability.

Molecular Mechanism

At the molecular level, this compound acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from catalyzing the hydrolysis of α-glycosidic linkages. This inhibition can be influenced by the stereochemistry of the this compound side-chain .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with α-glucosidase . By inhibiting this enzyme, this compound can influence the metabolic flux of carbohydrates, potentially leading to changes in metabolite levels.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target enzyme, α-glucosidase. Given that α-glucosidase is found in the lysosome and the gastrointestinal tract, it is plausible that this compound may also be localized to these areas .

Properties

IUPAC Name |

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWRVDSZMRPKRG-XESHOGEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200399-47-9 | |

| Record name | Salacinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(Acetylamino)benzoyl]amino}-2-anilino-1,3-thiazole-4-carboxamide](/img/structure/B1681324.png)